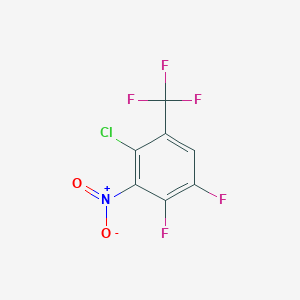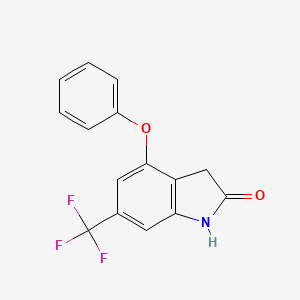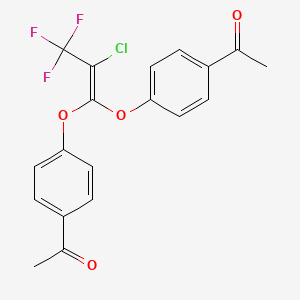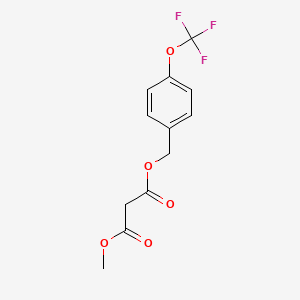![molecular formula C13H14Cl2O B6313217 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride CAS No. 1858264-46-6](/img/structure/B6313217.png)
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a propenoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride typically involves the reaction of 3-chloro-2-trifluoromethylbenzoyl chloride with propenoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous aluminum trichloride, and a solvent like toluene. The reaction mixture is maintained at a low temperature (0-5°C) to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The propenoyl chloride moiety can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Addition: Reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amides or esters.
Addition: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
科学的研究の応用
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and agrochemicals
作用機序
The mechanism of action of 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro and propenoyl chloride groups enable the compound to form covalent bonds with target proteins, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 3-Chlorobenzotrifluoride
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)benzyl chloride
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate .
Uniqueness
The presence of both chloro and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
(Z)-3-(2-tert-butylphenyl)-3-chloroprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c1-13(2,3)10-7-5-4-6-9(10)11(14)8-12(15)16/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOCHXLAIFNOHN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=CC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1/C(=C/C(=O)Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
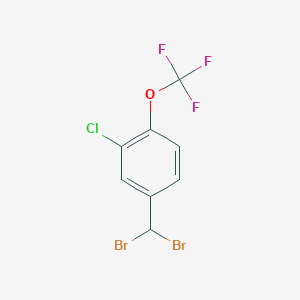


![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)





